molecular formula C6H12Br2 B8746343 1-Bromo-2-(bromomethyl)pentane

1-Bromo-2-(bromomethyl)pentane

Cat. No.: B8746343
M. Wt: 243.97 g/mol
InChI Key: GIHLNZRKIMYHEE-UHFFFAOYSA-N
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Description

1-Bromo-2-(bromomethyl)pentane (CAS 1781-52-8) is a brominated alkane with two bromine atoms: one at the terminal (C1) position and another on a bromomethyl (-CH₂Br) substituent at the C2 position . Its molecular formula is C₆H₁₁Br₂, and its molecular weight is 243.87 g/mol (calculated). This compound is structurally distinct due to its dual bromination, which enhances its reactivity compared to mono-brominated analogs.

Properties

Molecular Formula

C6H12Br2

Molecular Weight

243.97 g/mol

IUPAC Name

1-bromo-2-(bromomethyl)pentane

InChI

InChI=1S/C6H12Br2/c1-2-3-6(4-7)5-8/h6H,2-5H2,1H3

InChI Key

GIHLNZRKIMYHEE-UHFFFAOYSA-N

Canonical SMILES

CCCC(CBr)CBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Brominated Compounds

Structural and Physical Properties

The table below compares 1-Bromo-2-(bromomethyl)pentane with structurally related brominated alkanes and alkenes:

Compound CAS Molecular Formula Molecular Weight (g/mol) Density (g/mL) Structural Features
This compound 1781-52-8 C₆H₁₁Br₂ 243.87 N/A Primary and secondary bromine atoms
1-Bromopentane 110-53-2 C₅H₁₁Br 151.05 N/A Linear primary bromide
1-Bromo-4-methylpentane 626-88-0 C₆H₁₃Br 165.07 1.134 Branched primary bromide
1-Bromo-2-pentene 7348-71-2 C₅H₉Br 149.03 N/A Unsaturated (trans-configuration)
2-Bromo-2-methylpropane Not available C₄H₉Br 137.02 N/A Tertiary bromide
Key Observations:
  • Branching vs. Linearity : 1-Bromo-4-methylpentane’s branched structure lowers its density (1.134 g/mL) compared to linear analogs, which typically have higher densities due to closer molecular packing .
  • Unsaturation : 1-Bromo-2-pentene’s double bond enables electrophilic addition reactions, unlike saturated bromoalkanes .
  • Tertiary vs. Primary Bromides : 2-Bromo-2-methylpropane (tertiary) exhibits greater stability but reduced SN2 reactivity compared to primary bromides like 1-Bromopentane .

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